Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate

Thermal stability Process chemistry Distillation safety

Diversified sulfonamide library synthesis typically requires multiple building blocks. This single <400 Da scaffold provides three orthogonal reactive handles: • Electrophilic -SO₂Cl warhead for single-step sulfonamide/sulfonate ester formation with amines, alcohols, or thiols • Pyridin-3-ylmethyl ester matching the preferred HSL inhibitor pharmacophore (US2006/0160865 A1) • Naphthalene fluorophore enabling UV-Vis reaction monitoring and HPLC detection Research-grade solid, ≥95% purity. Non-hazardous for transport. Global shipping.

Molecular Formula C17H13ClN2O4S
Molecular Weight 376.8 g/mol
Cat. No. B7723932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate
Molecular FormulaC17H13ClN2O4S
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)OCC3=CN=CC=C3
InChIInChI=1S/C17H13ClN2O4S/c18-25(22,23)16-8-2-5-13-14(16)6-1-7-15(13)20-17(21)24-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21)
InChIKeyUUHBTJXAGFHPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile of Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate


Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate (CAS 820245-87-2; molecular formula C₁₇H₁₃ClN₂O₄S; molecular weight 376.81 g·mol⁻¹) is a dual‑functionalised aryl carbamate that combines a 1‑naphthyl‑carbamate core, a 5‑chlorosulfonyl (-SO₂Cl) electrophilic warhead, and a pyridin-3‑ylmethyl ester terminus . It belongs to the broader pyridinyl carbamate class disclosed in the Novo Nordisk hormone‑sensitive lipase (HSL) inhibitor patent family, where the pyridin‑3‑ylmethyl ester motif is a recurrent pharmacophoric element [1][2]. Commercially, the compound is supplied as a research‑grade solid (typical purity 95 %) and is listed by multiple specialty chemical distributors for investigational use . The presence of three chemically orthogonal handles within a single low‑molecular‑weight (< 400 Da) scaffold – the electrophilic -SO₂Cl group, the hydrogen‑bond‑capable carbamate linker, and the basic pyridine nitrogen – makes it a structurally dense intermediate that cannot be meaningfully substituted by simpler 1‑naphthyl carbamates or non‑chlorosulfonylated analogs in synthetic or pharmacological workflows.

Handle Chlorosulfonyl electrophile enables single-step sulfonamide and sulfonate ester library synthesis
Scaffold Patent-aligned pyridin-3-ylmethyl ester supports hormone-sensitive lipase inhibitor SAR studies
Probe Naphthalene chromophore supports intrinsic fluorescence tracking and probe development

Why Generic 1-Naphthyl Carbamates Cannot Substitute This Compound


Three structural features of Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate collectively preclude straightforward substitution by generic 1‑naphthyl carbamates or pyridinyl carbamates that lack the chlorosulfonyl group. First, the 5‑chlorosulfonyl substituent on the naphthalene ring provides a reactive electrophilic centre that is absent in compounds such as carbaryl (1‑naphthyl methylcarbamate, CAS 63‑25‑2), meaning that sulfonamide or sulfonate ester library generation – a common medicinal chemistry diversification strategy – is simply not accessible with the non‑sulfonylated analogs [1][2]. Second, the naphthalene chromophore imparts intrinsic UV‑visible absorbance and fluorescence properties that are entirely missing from simple phenyl‑ or heteroaryl‑carbamates; this has practical consequences for reaction monitoring, HPLC detection sensitivity, and potential use as a fluorescent probe precursor . Third, the pyridin‑3‑ylmethyl ester moiety is explicitly recited in the Novo Nordisk HSL‑inhibitor patent family as a preferred substructure, and replacement with a simple alkyl ester (e.g., methyl) would eliminate the hydrogen‑bonding and π‑stacking capacity contributed by the pyridine nitrogen [3][4]. Even between closely related members of the 5‑chlorosulfonyl‑1‑naphthyl carbamate sub‑family – such as the methyl ester (CAS 824413‑50‑5) and the 2‑methoxyethyl ester (CAS 728864‑82‑2) – the physicochemical property set diverges markedly, as the quantitative comparisons in Section 3 will demonstrate .

Chlorosulfonyl reactivity may be absent
Generic 1-naphthyl carbamates such as carbaryl lack the -SO₂Cl electrophile, precluding sulfonamide library diversification.
Fluorescence property may shift
Non-naphthyl pyridinyl carbamates lack the naphthalene chromophore, limiting spectroscopic reaction tracking and probe development.
Patent pharmacophore alignment may differ
Alkyl ester analogs (methyl, 2-methoxyethyl) omit the pyridin-3-ylmethyl group recited in the HSL inhibitor patent, potentially altering SAR interpretation.

Quantitative Differentiation Against Closest Structural Analogs


Boiling Point Elevation Versus Methyl Ester Analog

The predicted normal boiling point of Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate (531.9 ± 40.0 °C at 760 mmHg) exceeds that of its closest commercially available analog, the methyl ester (5‑chlorosulfonyl‑naphthalen‑1‑yl)‑carbamic acid methyl ester (CAS 824413‑50‑5; bp 406.0 ± 20.0 °C), by roughly 126 °C, and surpasses the 2‑methoxyethyl ester analog (CAS 728864‑82‑2; bp 449.2 ± 30.0 °C) by roughly 83 °C . The flash point of the target compound (275.5 ± 27.3 °C) is likewise higher than those of the methyl ester (199.3 ± 21.8 °C) and the 2‑methoxyethyl ester (225.4 ± 24.6 °C) .

Boiling point
Data to verify
531.9 ± 40.0 °C
Supports broader thermal operating window selection
+126 °C vs methyl ester, +83 °C vs 2-methoxyethyl ester; predicted values, no experimental data
Thermal stability Process chemistry Distillation safety

Chlorosulfonyl Electrophile as a Derivatisation Node

The 5‑chlorosulfonyl group (-SO₂Cl) in Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is a potent electrophilic centre capable of reacting with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively [1]. In contrast, the most widely used 1‑naphthyl carbamate – carbaryl (1‑naphthyl methylcarbamate, CAS 63‑25‑2) – possesses no sulfonyl group whatsoever and is therefore inert toward nucleophilic substitution at the naphthalene ring under standard conditions [2]. The 5‑chlorosulfonyl‑1‑naphthyl sub‑family (target compound, methyl ester CAS 824413‑50‑5, and 2‑methoxyethyl ester CAS 728864‑82‑2) all share the -SO₂Cl handle; however, only the target compound also carries a pyridine base that can serve as an internal acid scavenger during sulfonamide formation, potentially simplifying reaction work‑up .

Derivatisation node
Class-level
Target: reactive -SO₂Cl group Carbaryl: no sulfonyl group
Enables sulfonamide library diversification not possible with carbaryl
No kinetic rate data available; structural inference
Chemical biology Library synthesis Sulfonamide derivatisation

Intrinsic Naphthalene Fluorescence for Spectroscopic Tracking

The naphthalene chromophore in Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate exhibits intrinsic UV absorbance and fluorescence, a property shared broadly by 1‑naphthalenesulfonyl derivatives . Methyl 5‑(chlorosulfonyl)naphthalene‑1‑carboxylate and analogous naphthalene‑core compounds have been explicitly proposed as precursors to fluorescent molecular probes, with the chlorosulfonyl group serving as the attachment point for biomolecular targeting moieties . Non‑naphthyl pyridinyl carbamates (e.g., those with a simple phenyl or benzyl N‑substituent) lack this chromophore and therefore cannot be detected by fluorescence without extrinsic labelling.

Fluorescence
Class-level
Naphthalene core present Non-naphthyl: chromophore absent
Supports fluorescence-based tracking without extrinsic label
No λex/λem data for this compound
Fluorescent probes Reaction monitoring Bioimaging precursors

Patent-Aligned Pyridinyl Ester Pharmacophore for HSL Inhibition

The pyridin‑3‑ylmethyl ester moiety of Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is a core pharmacophoric element in the Novo Nordisk patent family (US2006/0160865 A1; RU2337908C2) claiming substituted pyridinyl carbamates as hormone‑sensitive lipase (HSL) inhibitors [1][2]. The patent explicitly recites pyridin‑3‑ylmethyl as a preferred ester group (R₂ substituent in Formula I), alongside a broad range of aryl and heteroaryl N‑substituents that encompass the 5‑chlorosulfonyl‑naphthalen‑1‑yl moiety [1]. The 2‑methoxyethyl ester analog (CAS 728864‑82‑2) and the methyl ester analog (CAS 824413‑50‑5) would fall outside this preferred ester definition, as they lack the pyridine nitrogen capable of engaging in hydrogen‑bonding or metal‑chelation interactions within the HSL active site [1].

Patent alignment
Class-level
Pyridin-3-ylmethyl ester aligns with preferred R₂ Alkyl esters: no pyridine nitrogen
Appropriate tool for HSL SAR studies under patent scope
No comparative HSL IC₅₀ data available
Hormone-sensitive lipase Metabolic disease Patent‑protected scaffold

Commercial Purity Specification Benchmarking

The commercial purity specification for Pyridin-3-ylmethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate from AKSci (Catalog 2971CH) is 95 % . This is identical to the purity level reported for the 2‑methoxyethyl ester analog (AKSci Catalog 2969CH, 95 %) and the methyl ester analog (AKSci Catalog 2968CH, 95 %) . A second supplier (Chemsrc via Dayang Chemical) lists the target compound at 98.0 % purity , while the methyl ester analog is available at 98 % from Leyan .

Purity benchmark
Specification review
95 % (AKSci) / 98.0 % (Chemsrc)
Purity parity supports structural feature-driven selection
Analog purity comparable; no independent CoA cross-check
Purity benchmarking Procurement specification Batch consistency

Evidence-Linked Application Scenarios for Procurement


Late-Stage Diversification Hub for Sulfonamide Libraries

The presence of the electrophilic 5‑chlorosulfonyl group enables a single‑step reaction with amines, alcohols, or thiols to generate diverse sulfonamide, sulfonate ester, or thiosulfonate products from a single precursor [1]. This contrasts with the procurement of 1‑naphthyl methylcarbamate (carbaryl), which offers no equivalent electrophilic derivatisation node [2]. The pyridine nitrogen within the pyridin‑3‑ylmethyl ester can act as an internal base, potentially reducing the need for exogenous acid scavengers and simplifying purification .

Hormone-Sensitive Lipase Inhibitor SAR Probe

The compound maps directly onto the general formula (I) claimed in US2006/0160865 A1, where R₂ is pyridin‑3‑ylmethyl – a preferred ester group [3]. The methyl ester (CAS 824413‑50‑5) and 2‑methoxyethyl ester (CAS 728864‑82‑2) analogs do not carry this pharmacophoric feature, making the target compound the appropriate chemical probe for HSL‑focused structure‑activity relationship studies described in the patent family [4].

Thermally Robust Intermediate for High-Temperature Coupling

With a predicted boiling point of 531.9 °C (vs 406.0 °C for the methyl ester analog) and a flash point of 275.5 °C (vs 199.3 °C for the methyl ester analog), the target compound offers a substantially broader thermal operating window for reactions requiring elevated temperatures . This is particularly relevant for nucleophilic aromatic substitution or sulfonamide formation under reflux conditions where lower‑boiling analogs may evaporate or degrade.

Fluorescent Probe Precursor with Naphthalene Chromophore

The naphthalene core provides intrinsic UV absorbance and fluorescence, a property shared by other 1‑naphthalenesulfonyl derivatives and explicitly noted for 5‑chlorosulfonyl‑naphthalene‑1‑carboxylate derivatives as a basis for fluorescent molecular probe development . The chlorosulfonyl group serves as the attachment point for targeting ligands, while the pyridin‑3‑ylmethyl ester can modulate solubility. Non‑naphthyl pyridinyl carbamates cannot serve this dual function.

Application
Selection Property
Validation Focus
Late-stage diversification hub
Chlorosulfonyl electrophile reactivity
Sulfonamide library scope and purification profile
HSL inhibitor SAR probe
Patent-aligned pyridinyl ester pharmacophore
HSL inhibition assay and patent-scope SAR validation
Thermally robust intermediate
Elevated predicted boiling point and flash point
Thermal window for high-temperature coupling reactions
Fluorescent probe precursor
Naphthalene core intrinsic fluorescence
Fluorescence monitoring and biomolecular conjugation
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